![molecular formula C23H21ClN4O4 B2469424 [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-24-0](/img/structure/B2469424.png)

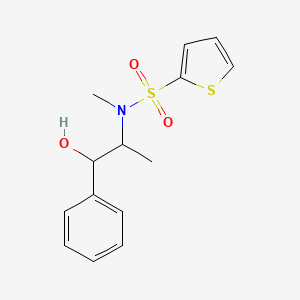

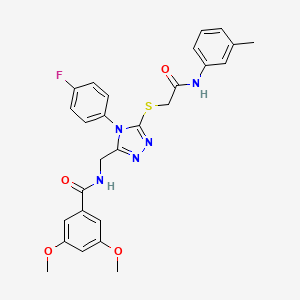

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

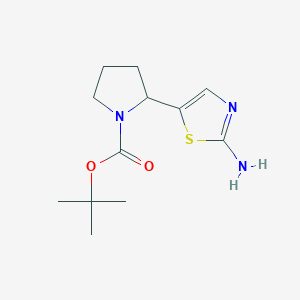

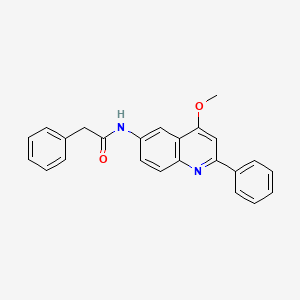

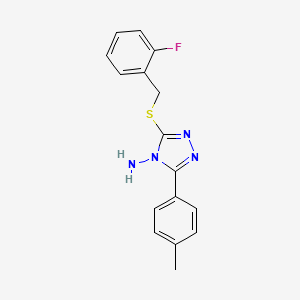

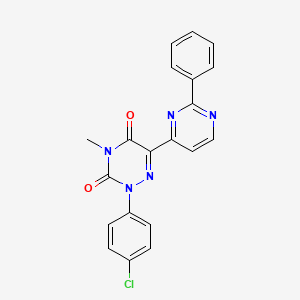

The compound you’re asking about, [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, is also known as Dapagliflozin . It’s a new antidiabetic drug jointly developed by Bristol-Myers Squibb and AstraZeneca . It’s the first approved SGLT2 inhibitor for the treatment of type II diabetes . Dapagliflozin is a sodium-glucose co-transporter 2 inhibitor .

科学的研究の応用

Molecular Interactions and Synthetic Applications

One area of application involves the study of π-hole tetrel bonding interactions, as demonstrated in research on similar triazole derivatives. These compounds, including ethyl 2-triazolyl-2-oxoacetate derivatives with phenyl substituents, have been synthesized and characterized to understand their self-assembly into dimers via symmetric O⋯π-hole tetrel bonding interactions. This exploration aids in comprehending molecular interactions and the influence of substituents on bonding energies and nucleophilic/electrophilic characteristics of groups involved in the interactions, offering insights for designing molecular assemblies and materials with specific properties (Ahmed et al., 2020).

Antimicrobial and Biological Activities

Research into the antimicrobial activities of triazole derivatives, including those structurally related to the queried compound, reveals their potential in combating microbial infections. Novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones have shown good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010). This suggests that similar compounds may hold promise in developing new antimicrobial agents.

Cytotoxic and Antibacterial Activities

The synthesis of β-carboline derivatives tethered with 1,2,3-triazole rings, starting from L-tryptophan, has led to compounds with significant cytotoxicity against Hela and HepG2 cell lines, as well as excellent antibacterial activity against Enterococcus faecium (Salehi et al., 2016). This demonstrates the potential of structurally related compounds for therapeutic applications.

Enzyme Inhibition for Therapeutic Applications

The study of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors has offered insights into the tautomeric properties, conformations, and potential anti-cancer properties of such compounds, highlighting their significance in the design of therapeutic agents targeting cancer (Karayel, 2021).

特性

IUPAC Name |

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O4/c1-4-30-19-11-5-16(6-12-19)22-25-20(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)18-9-7-17(24)8-10-18/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKVJDARBCMXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)

![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)